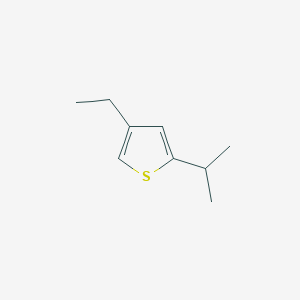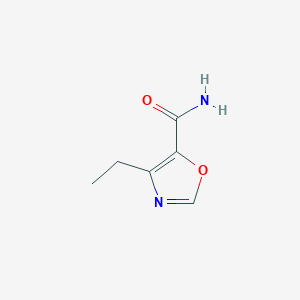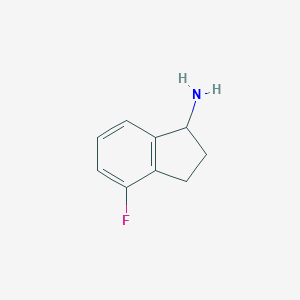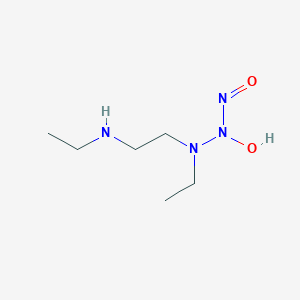
noc-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
noc-12 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both ethylamino and hydroxynitrous functional groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
NOC-12, also known as “3-Ethyl-3-(ethylaminoethyl)-1-hydroxy-2-oxo-1-triazene”, is a diazeniumdiolate (NONOate) small molecule nitric oxide (NO) donor . The primary target of this compound is the skeletal muscle calcium release channel/ryanodine receptor (RyR1) . This receptor plays a crucial role in muscle contraction and relaxation by regulating calcium ion flow .
Mode of Action
This compound interacts with its target, the RyR1, through a process called S-nitrosylation . Specifically, this compound activates the channel by S-nitrosylation of Cys-3635, thereby reversing channel inhibition by calmodulin . This interaction leads to changes in the receptor’s activity, affecting muscle contraction and relaxation .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The most significant is the nitric oxide signaling pathway. Nitric oxide, released by this compound, is a critical signaling molecule involved in numerous physiological processes, including vasodilation, immune response, and neurotransmission . Additionally, this compound has been shown to modulate metabolic remodeling in inflammatory macrophages through TCA cycle regulation and itaconate accumulation .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by its long NO release half-life of 327 minutes at 22°C . This makes this compound an effective NO donor with a half-life of release intermediate between other NO donors such as NOC-9 and NOC-18 .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its ability to modulate the activity of the RyR1 . By activating this receptor, this compound can influence muscle contraction and relaxation. Additionally, this compound has been shown to inhibit the proliferation of arterial smooth muscle cells in a dose-dependent manner . In inflammatory macrophages, this compound can induce metabolic remodeling, affecting the TCA cycle and itaconate levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of NO release from this compound depends on the chemical structure of the compound . Furthermore, the stability of this compound solutions can be affected by pH levels . Stock solutions of this compound prepared in alkaline solutions, such as aqueous NaOH, are relatively stable, but they degrade about 5% per day, even at -20°C .
Biochemical Analysis
Cellular Effects
It has been suggested that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of noc-12 typically involves multiple steps. One common method includes the reaction of ethylamine with ethylene oxide to form N-(2-hydroxyethyl)ethylamine. This intermediate is then reacted with nitrous acid to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
noc-12 can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-N-nitroso compounds, while reduction can produce simpler amines.
Scientific Research Applications
noc-12 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-nitroso compounds: These compounds share similar functional groups and chemical properties.
N-(2-hydroxyethyl)ethylamine: An intermediate in the synthesis of noc-12.
Ethylamine: A simpler amine that serves as a building block for more complex compounds.
Uniqueness
This compound is unique due to its combination of ethylamino and hydroxynitrous functional groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[ethyl-[2-(ethylamino)ethyl]amino]-hydroxyimino-oxidoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N4O2/c1-3-7-5-6-9(4-2)10(12)8-11/h7,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKCLDSTXVCYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN(CC)[N+](=NO)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does NOC-12 exert its biological effects?
A1: this compound is a slow-releasing NO donor. [, , , , ] Upon entering biological systems, it spontaneously decomposes to release NO, which then interacts with various cellular targets, including enzymes, ion channels, and transcription factors. This interaction leads to a cascade of downstream effects, influencing cellular processes such as vasodilation, neurotransmission, and inflammation.
Q2: What is the role of cyclic guanosine monophosphate (cGMP) in this compound's mechanism of action?
A2: Many of this compound's effects are mediated through the NO/cGMP pathway. [, , , ] NO activates soluble guanylate cyclase (sGC), leading to increased intracellular cGMP levels. cGMP, in turn, activates downstream effectors like protein kinase G (PKG), influencing various cellular functions.
Q3: Does this compound always act through the NO/cGMP pathway?
A3: While the NO/cGMP pathway is a major mediator of this compound's effects, research suggests alternative mechanisms might be involved, particularly at higher concentrations. [] For example, this compound can directly interact with and modulate the activity of ion channels, such as the ryanodine receptor (RyR) in skeletal muscle. []
Q4: Does oxygen tension affect this compound's ability to activate RyR1 via S-nitrosylation?
A5: Studies suggest that unlike some other NO donors, this compound activates RyR1 through S-nitrosylation independent of oxygen tension. [] This contrasts with the effect of NO itself, where S-nitrosylation of RyR1 is favored at physiological oxygen tension and diminished at ambient oxygen levels.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C6H16N6O2, and its molecular weight is 204.23 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: While specific spectroscopic data for this compound is limited in the provided research papers, its structure can be analyzed using standard techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Q7: How stable is this compound under different conditions?
A8: this compound is known to be a relatively unstable compound, particularly in solution and at physiological pH. [] Its stability is influenced by factors such as temperature, pH, and the presence of antioxidants or metal ions.
Q8: What strategies can be employed to improve this compound's stability for research or potential therapeutic applications?
A8: Several formulation strategies can be considered to enhance this compound's stability, including:
Q9: What are the known toxicological effects of this compound?
A10: Like many NO donors, this compound can exhibit cytotoxic effects at high concentrations or with prolonged exposure. [, ] This toxicity is primarily attributed to the overproduction of NO and related reactive nitrogen species (RNS), leading to oxidative stress and cellular damage.
Q10: What factors influence this compound's toxicity?
A10: Several factors can modulate this compound's toxicity:
Q11: What are the main applications of this compound in in vitro studies?
A11: this compound is frequently used in cell culture studies to investigate:
- The role of NO in cellular signaling pathways: By manipulating NO levels with this compound, researchers can elucidate its involvement in processes like smooth muscle relaxation, neurotransmission, and immune responses. [, ]
- The mechanisms of NO-mediated cytotoxicity: this compound allows researchers to study how excessive NO production contributes to cell death in various pathological conditions. [, ]
- The potential therapeutic effects of NO donors: this compound can be used to assess the effects of NO on cell proliferation, apoptosis, and inflammatory responses. [, , ]
Q12: Has this compound shown efficacy in any in vivo models of disease?
A12: While this compound's in vivo efficacy is not extensively discussed in the provided research papers, it has been used in animal models to study:
- The effects of NO on spinal thermal hyperalgesia: Intrathecal administration of this compound was shown to induce thermal hyperalgesia in rats, suggesting a role for NO in pain signaling pathways. []
- The impact of NO on acetylcholine release in the brain: Microinjection of this compound into the pontine reticular formation of mice increased acetylcholine release, highlighting NO's role in regulating arousal. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
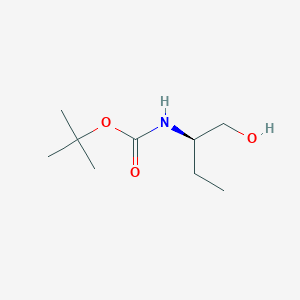

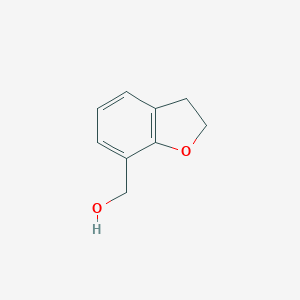
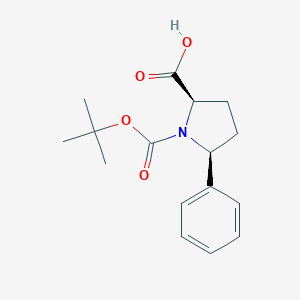

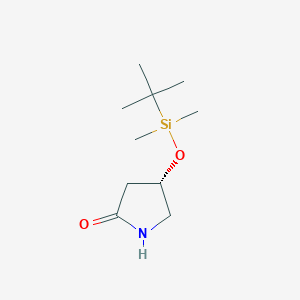
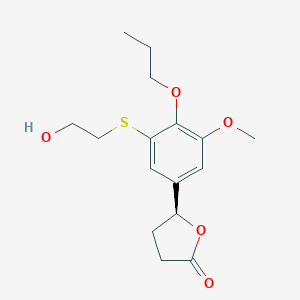
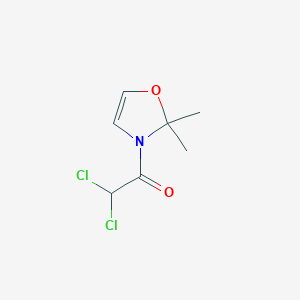
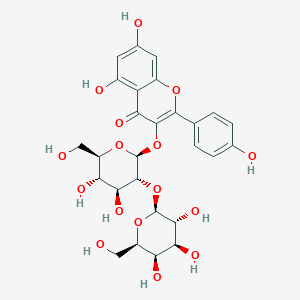
![Octyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B115390.png)
![5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B115391.png)
